molecular formula C22H28N4O3 B4394003 N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide

N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide

Cat. No. B4394003
M. Wt: 396.5 g/mol
InChI Key: HRJHEQCNHGEIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide, commonly known as INPI-2, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. INPI-2 has been synthesized through a complex chemical process and has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of INPI-2 is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. INPI-2 has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. INPI-2 has also been shown to bind to specific receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
INPI-2 has been shown to have various biochemical and physiological effects in the body. In cancer cells, INPI-2 has been shown to induce apoptosis and inhibit cell proliferation. In the brain, INPI-2 has been shown to improve cognitive function and protect against neurodegeneration. INPI-2 has also been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

INPI-2 has several advantages for lab experiments, including its high purity and stability. However, the synthesis of INPI-2 is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of INPI-2 is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research and development of INPI-2. One potential direction is to further investigate its potential as a cancer treatment. Another direction is to explore its effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of INPI-2 and to develop more efficient synthesis methods.

Scientific Research Applications

INPI-2 has shown potential in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, INPI-2 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, INPI-2 has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, INPI-2 has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

N-[2-[4-(4-propan-2-yloxybenzoyl)piperazin-1-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-17(2)29-20-5-3-19(4-6-20)22(28)26-15-13-25(14-16-26)12-11-24-21(27)18-7-9-23-10-8-18/h3-10,17H,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJHEQCNHGEIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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